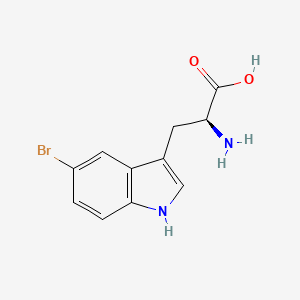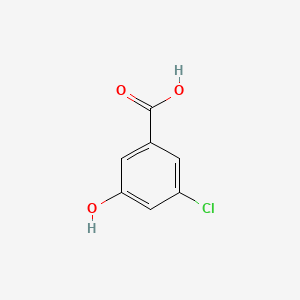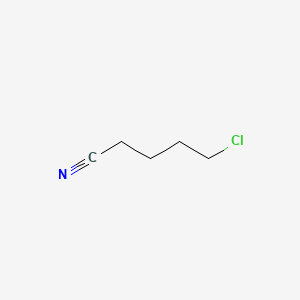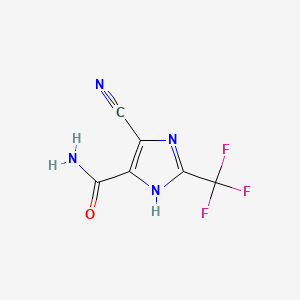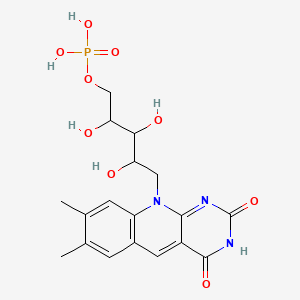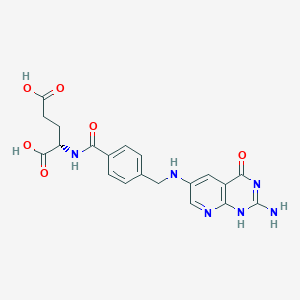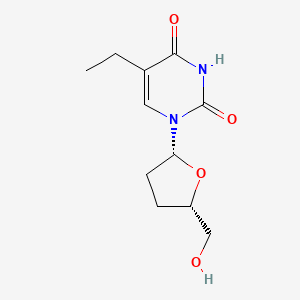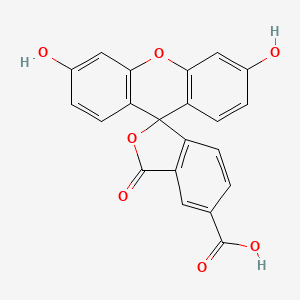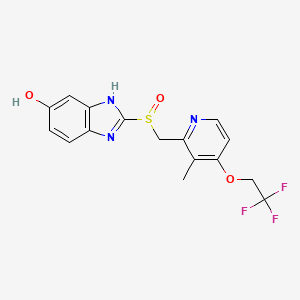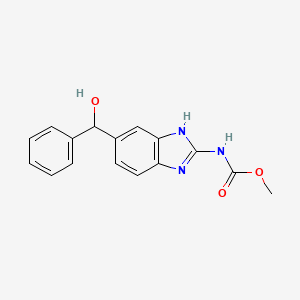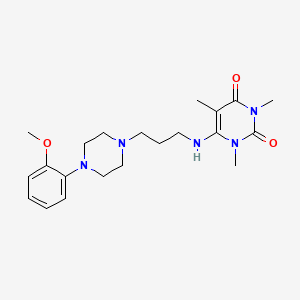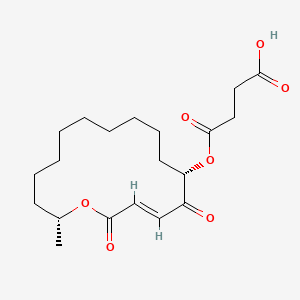
抗生素A 26771B
描述
科学研究应用
作用机制
A 26771B 通过抑制大鼠肝脏线粒体中的钾依赖性 ATP 酶发挥作用 . 这种抑制破坏了靶细胞的能量代谢,导致其死亡。 该化合物的抗菌活性主要归因于其干扰细菌和真菌中必需细胞过程的能力 .
类似化合物:
红霉素: 另一种大环内酯类抗生素,结构相似,但活性谱不同。
阿奇霉素: 一种大环内酯类抗生素,与 A 26771B 相比,具有更广泛的活性谱。
克拉霉素: 类似于红霉素,但具有更好的药代动力学特性。
独特性: A 26771B 的独特性在于其对钾依赖性 ATP 酶的特异性抑制,以及它对多种微生物的中等活性 . 它的结构和合成也为大环内酯的化学提供了宝贵的见解 .
生化分析
Biochemical Properties
Antibiotic A 26771B plays a significant role in biochemical reactions by inhibiting potassium-dependent ATPase in rat liver mitochondria . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production. The compound interacts with various enzymes and proteins, including ATPase, which is crucial for maintaining the energy balance within cells. By inhibiting this enzyme, Antibiotic A 26771B affects the overall energy metabolism of the cell .
Cellular Effects
Antibiotic A 26771B has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Gram-positive bacteria by disrupting their cell wall synthesis . This disruption leads to cell lysis and death. In addition to its antibacterial effects, Antibiotic A 26771B also affects cellular metabolism by inhibiting potassium-dependent ATPase, leading to a decrease in ATP production . This decrease in ATP levels can impact cell signaling pathways, gene expression, and overall cellular function .
Molecular Mechanism
The molecular mechanism of action of Antibiotic A 26771B involves its binding to the potassium-dependent ATPase enzyme in the mitochondria . This binding inhibits the enzyme’s activity, leading to a decrease in ATP production. The inhibition of ATPase disrupts the normal function of the mitochondria, which is essential for energy production in the cell. Additionally, Antibiotic A 26771B may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antibiotic A 26771B have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to Antibiotic A 26771B can lead to changes in cellular function, including alterations in energy metabolism and gene expression . These changes can have lasting effects on the overall health and function of the cells .
Dosage Effects in Animal Models
The effects of Antibiotic A 26771B vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of Gram-positive bacteria without causing significant toxicity . At higher doses, Antibiotic A 26771B can cause adverse effects, including toxicity and disruption of normal cellular function . These effects highlight the importance of careful dosage management when using this compound in therapeutic settings .
Metabolic Pathways
Antibiotic A 26771B is involved in several metabolic pathways, primarily through its interaction with potassium-dependent ATPase . By inhibiting this enzyme, the compound disrupts the normal energy metabolism of the cell, leading to a decrease in ATP production . This disruption can affect various metabolic processes, including the synthesis of essential biomolecules and the regulation of metabolic flux .
Transport and Distribution
Within cells and tissues, Antibiotic A 26771B is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Antibiotic A 26771B can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on ATPase activity .
Subcellular Localization
Antibiotic A 26771B is primarily localized in the mitochondria, where it inhibits potassium-dependent ATPase . This subcellular localization is crucial for its activity, as the mitochondria are the primary site of ATP production in the cell. The compound’s localization to the mitochondria allows it to effectively disrupt energy metabolism and exert its antibacterial effects .
准备方法
合成路线和反应条件: A 26771B 的合成涉及从碳水化合物开始的多个步骤。该过程包括 8,9,10,12-四-O-苄基-2,3,4,5,11-五脱氧-醛-D-木糖-(E)-6-十二碳烯醛与维蒂希试剂反应形成十七脱氧化合物。该化合物经氧化和β-消除生成十六碳烯酸酯,然后环化形成大环内酯 .
工业生产方法: A 26771B 的工业生产通常采用曲霉属真菌进行发酵。 发酵液被提取和纯化以分离抗生素 .
反应类型:
氧化: A 26771B 可以进行氧化反应,特别是在其合成过程中.
还原: 该化合物可以在特定条件下被还原以改变其结构。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 钯催化剂作用下的氢气。
取代: 各种有机试剂,具体取决于所需的修饰。
相似化合物的比较
Erythromycin: Another macrolide antibiotic with a similar structure but different spectrum of activity.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity compared to A 26771B.
Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties.
Uniqueness: A 26771B is unique due to its specific inhibition of potassium-dependent ATPase and its moderate activity against a broad range of microorganisms . Its structure and synthesis also provide valuable insights into the chemistry of macrocyclic lactones .
属性
IUPAC Name |
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCHWFVLJETKN-SADTYBKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56448-20-5 | |
| Record name | Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56448-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antibiotic A 26771B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-26771B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


